molecular formula C12H20N2 B12842779 (R)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline

(R)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline

Cat. No.: B12842779
M. Wt: 192.30 g/mol
InChI Key: LFIVGAAHZMYDMT-NSHDSACASA-N
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Description

®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group and a methyl group attached to an aromatic ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylaniline and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of ®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring may participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-amino-2,2-dimethylpropyl)-4-fluoroaniline
  • 6-[(1R)-1-amino-2,2-dimethylpropyl]pyridin-2-amine

Uniqueness

®-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[(1R)-1-amino-2,2-dimethylpropyl]-2-methylaniline

InChI

InChI=1S/C12H20N2/c1-8-9(6-5-7-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m0/s1

InChI Key

LFIVGAAHZMYDMT-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC=C1N)[C@@H](C(C)(C)C)N

Canonical SMILES

CC1=C(C=CC=C1N)C(C(C)(C)C)N

Origin of Product

United States

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